![molecular formula C9H10N2OS B035179 7-(2-Aminoethyl)benzo[d]thiazol-2-ol CAS No. 108773-10-0](/img/structure/B35179.png)
7-(2-Aminoethyl)benzo[d]thiazol-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Amino-ethyl)-3H-benzothiazol-2-one is a heterocyclic compound that contains both benzothiazole and aminoethyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl chloroacetate, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Amino-ethyl)-3H-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-(2-Amino-ethyl)-3H-benzothiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a fluorescent probe for detecting metal ions and pH changes in biological systems.
Medicine: Research has explored its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to metal ions, leading to changes in fluorescence properties that can be used for detection purposes. In medicinal applications, the compound may exert its effects by interfering with cellular processes such as DNA replication or protein synthesis, leading to the inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A related compound with a similar thiazole ring structure, known for its use in medicinal chemistry.
Benzothiazole: The parent compound of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one, used in various industrial applications.
2-Aminoethylbenzimidazole: A compound with a similar aminoethyl group but a different heterocyclic core.
Uniqueness
7-(2-Amino-ethyl)-3H-benzothiazol-2-one is unique due to its combination of the benzothiazole ring and the aminoethyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for applications that require selective binding to metal ions or specific biological targets.
Eigenschaften
CAS-Nummer |
108773-10-0 |
|---|---|
Molekularformel |
C9H10N2OS |
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
7-(2-aminoethyl)-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H10N2OS/c10-5-4-6-2-1-3-7-8(6)13-9(12)11-7/h1-3H,4-5,10H2,(H,11,12) |
InChI-Schlüssel |
GJMIYODXHMRHDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)CCN |
Kanonische SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)CCN |
Synonyme |
2(3H)-Benzothiazolone,7-(2-aminoethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


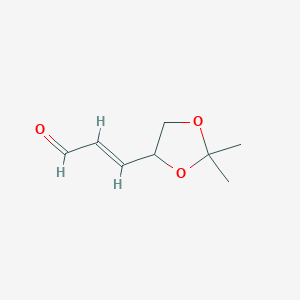
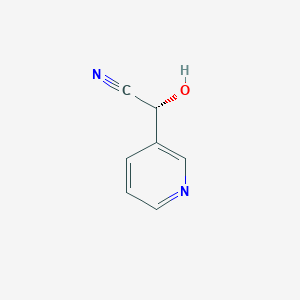
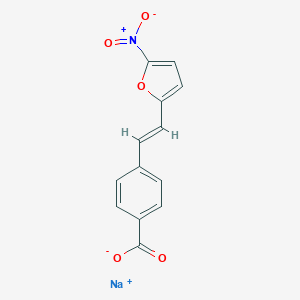

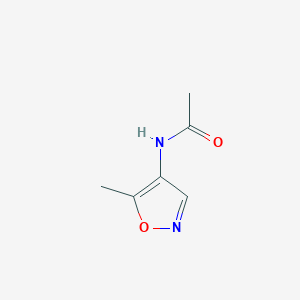

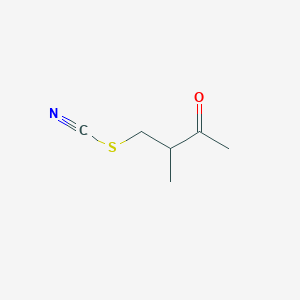




![2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid](/img/structure/B35130.png)
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)
![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)
